

# GNX-865 versus other known mPTP inhibitors: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GNX-865   |           |
| Cat. No.:            | B14766118 | Get Quote |

# **GNX-865: A Comparative Analysis Against Leading mPTP Inhibitors**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **GNX-865**, a novel mitochondrial permeability transition pore (mPTP) inhibitor, against the well-established inhibitors Cyclosporine A (CsA) and Sanglifehrin A (SfA). This document is intended to offer an objective overview of their performance, supported by available experimental data, to aid in research and development decisions.

### Introduction to mPTP Inhibition

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening is a critical event in various forms of cell death, including apoptosis and necrosis. The induction of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors. Consequently, inhibitors of the mPTP are being actively investigated as therapeutic agents for a range of conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and some cancers.

**GNX-865** belongs to a new class of mPTP inhibitors known as cinnamic anilides.[1][2] These compounds have demonstrated potent inhibitory effects on the mPTP, with a mechanism of



action distinct from that of classical inhibitors like Cyclosporine A.

## **Comparative Performance Data**

To provide a clear comparison of the inhibitory potency of **GNX-865** and other known mPTP inhibitors, the following table summarizes key quantitative data. It is important to note that direct head-to-head studies of **GNX-865**, Cyclosporine A, and Sanglifehrin A under identical conditions are limited. The data presented here is compiled from various studies and should be interpreted with consideration of potential variations in experimental protocols. Data for GNX-4975, a closely related and highly potent analog of **GNX-865**, is included to represent the cinnamic anilide class.

| Inhibitor            | Class                 | Target                              | Potency (Ki / K0.5)                        |
|----------------------|-----------------------|-------------------------------------|--------------------------------------------|
| GNX-4975             | Cinnamic Anilide      | Undetermined (Not<br>Cyclophilin D) | ~2 nM (Ki)                                 |
| Cyclosporine A (CsA) | Cyclophilin Inhibitor | Cyclophilin D (CypD)                | Varies (typically nM to low μM range)      |
| Sanglifehrin A (SfA) | Cyclophilin Inhibitor | Cyclophilin D (CypD)                | ~2 nM (K0.5 for CypD PPlase inhibition)[3] |

#### Key Observations:

- The cinnamic anilide derivative, GNX-4975, demonstrates high potency, comparable to that
  of Sanglifehrin A.
- Crucially, studies on cinnamic anilides, the class to which **GNX-865** belongs, show that their inhibitory activity is additive to that of Cyclosporine A. This strongly suggests that they act on a different molecular target than Cyclophilin D, the target of both CsA and SfA.[1][2]

## Signaling Pathway and Experimental Workflow

To visually represent the context of mPTP inhibition and the experimental procedures used for evaluation, the following diagrams are provided.





Click to download full resolution via product page

Caption: Role of mPTP in apoptosis and points of intervention for inhibitors.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Cinnamic anilides as new mitochondrial permeability transition pore inhibitors endowed with ischemia-reperfusion injury protective effect in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GNX-865 versus other known mPTP inhibitors: a comparative analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14766118#gnx-865-versus-other-known-mptp-inhibitors-a-comparative-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com